molecular formula C13H12N2 B1627017 3-(3,4-dihydro-2H-pyrrol-5-yl)quinoline CAS No. 916572-56-0

3-(3,4-dihydro-2H-pyrrol-5-yl)quinoline

Cat. No.: B1627017
CAS No.: 916572-56-0
M. Wt: 196.25 g/mol
InChI Key: JTSZXWQRKVSDGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline is a heterocyclic compound that features a quinoline ring fused with a pyrroline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-2H-pyrrol-5-yl)quinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular Diels-Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment can be employed to construct the condensed pyrrolo[2,3-c]pyridine fragment . Another method involves the Pictet-Spengler reaction, which is accompanied by cyclization and oxidation in the final step .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize catalytic processes and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.

Scientific Research Applications

3-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine: Similar in structure but with a pyridine ring instead of a quinoline ring.

    2-(3-Pyridyl)-1-pyrroline: Another related compound with a pyrroline moiety fused to a pyridine ring.

Uniqueness

3-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline is unique due to its specific fusion of a quinoline ring with a pyrroline moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(3,4-dihydro-2H-pyrrol-5-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c1-2-5-12-10(4-1)8-11(9-15-12)13-6-3-7-14-13/h1-2,4-5,8-9H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSZXWQRKVSDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=CC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587623
Record name 3-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916572-56-0
Record name 3-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-dihydro-2H-pyrrol-5-yl)quinoline
Reactant of Route 2
Reactant of Route 2
3-(3,4-dihydro-2H-pyrrol-5-yl)quinoline
Reactant of Route 3
3-(3,4-dihydro-2H-pyrrol-5-yl)quinoline
Reactant of Route 4
3-(3,4-dihydro-2H-pyrrol-5-yl)quinoline
Reactant of Route 5
Reactant of Route 5
3-(3,4-dihydro-2H-pyrrol-5-yl)quinoline
Reactant of Route 6
3-(3,4-dihydro-2H-pyrrol-5-yl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.